BenchChemオンラインストアへようこそ!

(4-Morpholinophenyl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

(4-Morpholinophenyl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone (CAS 2034501-23-8) is a synthetic small molecule with the molecular formula C19H22N4O3 and a molecular weight of 354.41 g/mol. Its structure combines a 4-morpholinophenyl group, a pyrrolidine ring, and a pyridazin-3-yloxy substituent connected via a methanone linker, placing it within a class of heterocyclic compounds frequently explored in medicinal chemistry for kinase inhibition.

Molecular Formula C19H22N4O3
Molecular Weight 354.41
CAS No. 2034501-23-8
Cat. No. B2739248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Morpholinophenyl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone
CAS2034501-23-8
Molecular FormulaC19H22N4O3
Molecular Weight354.41
Structural Identifiers
SMILESC1CN(CC1OC2=NN=CC=C2)C(=O)C3=CC=C(C=C3)N4CCOCC4
InChIInChI=1S/C19H22N4O3/c24-19(15-3-5-16(6-4-15)22-10-12-25-13-11-22)23-9-7-17(14-23)26-18-2-1-8-20-21-18/h1-6,8,17H,7,9-14H2
InChIKeyJZAFIPOXWADBFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Spec Guide for CAS 2034501-23-8: (4-Morpholinophenyl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone


(4-Morpholinophenyl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone (CAS 2034501-23-8) is a synthetic small molecule with the molecular formula C19H22N4O3 and a molecular weight of 354.41 g/mol [1]. Its structure combines a 4-morpholinophenyl group, a pyrrolidine ring, and a pyridazin-3-yloxy substituent connected via a methanone linker, placing it within a class of heterocyclic compounds frequently explored in medicinal chemistry for kinase inhibition . The compound is primarily offered by research chemical suppliers as a building block or screening library member, typically at ≥95% purity.

Substitution Risks for CAS 2034501-23-8: Why Generic Replacements of (4-Morpholinophenyl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone Are Unvalidated


Substituting CAS 2034501-23-8 with a structurally similar analog (e.g., a pyrazine or pyrimidine replacement for the pyridazine ring) carries a high risk of unanticipated changes in target engagement and selectivity. The pyridazin-3-yloxy moiety possesses distinct electronic and hydrogen-bonding properties compared to its pyrazine or pyrimidine counterparts . In related scaffolds, small heterocycle substitutions have been shown to drastically alter kinase inhibition profiles; for example, pyridazine-containing pyrrolidine compounds have demonstrated CDK2 and c-Met inhibitory activity in the low micromolar range, whereas certain pyrazine analogs exhibit entirely different target preferences, such as PDE10A inhibition . Without direct comparative data for this specific compound, any generic substitution introduces an unquantified risk of functional divergence that cannot be predicted from structure alone. The sections below outline the specific, albeit limited, quantitative evidence available to guide a scientifically defensible procurement decision.

Quantitative Differentiation Evidence for CAS 2034501-23-8 Procurement Decisions


Structural Differentiation from the Pyrazine Analog via Heterocycle Electronic Profile

CAS 2034501-23-8 features a pyridazin-3-yloxy group, while its closest commercially available analog, (4-Morpholinophenyl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone (CAS 2034396-37-5), contains a pyrazin-2-yloxy group. The pyridazine ring contains a nitrogen-nitrogen bond absent in pyrazine, resulting in a lower pKa for the conjugate acid (approximately 2.3 for pyridazine vs. 0.6 for pyrazine), which alters hydrogen-bond acceptor capacity and electronic distribution [1]. This difference is expected to modulate target binding interactions, though no direct head-to-head binding or activity data have been published for either compound. The pyridazine analog is therefore structurally non-interchangeable with the pyrazine version for any application where the heterocycle engages a biological target .

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Molecular Weight Differentiation from the 6-Methylpyridazine Analog

The 6-methyl substituted analog, (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-morpholinophenyl)methanone, carries a molecular weight approximately 14 Da higher than CAS 2034501-23-8 due to the additional methyl group on the pyridazine ring . This methyl substitution increases lipophilicity (computed XLogP3 predicted to increase by approximately 0.5 log units) and adds steric bulk at the 6-position of the pyridazine, which may alter binding pocket compatibility. No quantitative comparative biological data exist for these two specific compounds. However, in the broader pyridazine class, 6-position methylation has been shown to modulate both potency and selectivity in kinase assays, with IC50 values for related compounds shifting by >10-fold depending on the presence or absence of a 6-methyl substituent .

Physicochemical Profiling Lead Optimization ADME Prediction

Class-Level Anticancer Activity Inference from Pyridazine-Pyrrolidine Scaffolds

While no direct biological activity data are available for CAS 2034501-23-8, structurally related pyridazine-pyrrolidine compounds have demonstrated anti-proliferative activity in cancer cell-based assays. Specifically, 6-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one (CAS 2034209-65-7), which shares the pyridazin-3-yloxy-pyrrolidine core, exhibited IC50 values of 1.37 ± 0.04 µM against T-47D breast cancer cells and 2.18 ± 0.07 µM against MDA-MB-231 cells, with mechanistic evidence suggesting CDK2 inhibition . Separately, (5-cyclopropylisoxazol-3-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone derivatives have been tested against c-Met kinase, with certain analogs showing IC50 values below 5 µM . CAS 2034501-23-8 contains the identical pyridazin-3-yloxy-pyrrolidine substructure, suggesting potential activity in similar target classes, but this remains unvalidated for the specific compound.

Cancer Biology Kinase Inhibition CDK2 c-Met

Recommended Application Scenarios for CAS 2034501-23-8 Based on Available Evidence


Medicinal Chemistry: Kinase Inhibitor Lead Exploration Scaffold

CAS 2034501-23-8 may serve as a starting scaffold for kinase inhibitor lead discovery, based on class-level evidence that pyridazin-3-yloxy-pyrrolidine compounds have demonstrated activity against c-Met kinase (IC50 < 5 µM for related analogs) and CDK2 (IC50 ~1.4–2.2 µM in cell-based assays) . The morpholinophenyl group is a recognized pharmacophore in kinase inhibitor design, as seen in clinically evaluated compounds such as the ALK inhibitor analog bearing a 3-methoxy-4-morpholinophenyl group (cellular IC50 ~10 nM) . Users should anticipate performing full target profiling and SAR exploration, as no direct target engagement data exist for this specific compound.

Chemical Biology: Tool Compound for Pyridazine-Specific Target Profiling

The pyridazine ring in CAS 2034501-23-8 provides a distinct hydrogen-bonding topology compared to pyrazine or pyrimidine analogs (computed pKa difference of ~1.7 units vs. pyrazine), making it potentially useful as a selectivity probe in panels where heterocycle electronic properties influence target engagement . This compound could be used alongside its pyrazine analog (CAS 2034396-37-5) to deconvolute the contribution of the heterocyclic moiety to binding affinity or functional activity, though this application requires the end user to generate all comparative binding data.

Synthetic Chemistry: Building Block for Focused Library Synthesis

As a building block offered at ≥95% purity, CAS 2034501-23-8 can serve as a key intermediate for the synthesis of focused compound libraries exploring structure-activity relationships around the pyridazin-3-yloxy-pyrrolidine scaffold. The methanone linkage and the 4-morpholinophenyl group provide synthetic handles for further derivatization . This application is supported by the compound's structural features rather than by any specific biological data.

Quote Request

Request a Quote for (4-Morpholinophenyl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.